(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c16-11-3-5-12(6-4-11)22-10-15(21)17-9-14(20)19-18-8-13-2-1-7-23-13/h1-8H,9-10H2,(H,17,21)(H,19,20)/b18-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKRFOPSYWRBKE-QGMBQPNBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324172 | |
| Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391884-55-2 | |
| Record name | 2-[[2-(4-chlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-2-(4-chlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C23H23ClN2O3S
- Molecular Weight : 442.96 g/mol
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets. The presence of the thiophene ring and hydrazine moiety suggests potential interactions with enzymes and receptors involved in various metabolic pathways.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic processes.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Antitumor Activity : In vitro studies have indicated that this compound may inhibit the proliferation of cancer cells, suggesting a role in cancer therapeutics.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. |
| Study 2 | Reported antioxidant activity with an IC50 value of 45 µM, indicating its potential for use in oxidative stress-related conditions. |
| Study 3 | Showed inhibition of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 30 µM, suggesting promising antitumor effects. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Heterocyclic Influence : Thiophene () and pyrazole () rings confer distinct electronic profiles, affecting binding to targets like enzymes or receptors. Thiophene’s sulfur atom may improve membrane permeability .
- Linker Flexibility: The ethylene linker in the target compound may confer conformational flexibility absent in rigid thiazolidinone derivatives () .
Key Observations :
- Catalytic Efficiency : ZnCl₂ () or morpholine () improves cyclization yields in related systems, which could be adapted for optimizing the target compound’s synthesis .
Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
